molecular formula C15H20N2O4 B2997827 3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione CAS No. 1009482-74-9

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Cat. No. B2997827
CAS RN: 1009482-74-9
M. Wt: 292.335
InChI Key: BPTQRNAIBCTNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Ethoxyphenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyrrolidine diones often focuses on their synthesis and structural properties. For instance, Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones leading to the synthesis of 3-acyltetramic acids, showcasing the chemical versatility of this compound class in organic synthesis (Jones, Begley, Peterson, & Sumaria, 1990). Additionally, the work by Opozda, Łasocha, and Włodarczyk-Gajda (2006) on Schiff bases derived from 3,4-diaminopyridine further exemplifies the structural diversity and potential applications of pyrrolidine diones in creating new chemical entities (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Material Science and Electronics

In material science, pyrrolidine diones have been incorporated into novel materials with unique properties. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells, demonstrating the potential of pyrrolidine dione derivatives in optoelectronic applications (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of pyrrolidine diones have been explored for their biological activities. Hakobyan et al. (2020) investigated the synthesis and antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide, highlighting the therapeutic potential of modified pyrrolidine diones (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020). Similarly, Liu et al. (2014) prepared 4-amination products of pyrrolidine-2,4-diones to assess their potential bioactivities, including herbicidal and fungicidal properties (Liu, Zhao, Song, Gu, & Wang, 2014).

properties

IUPAC Name

3-(4-ethoxyanilino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-12-6-4-11(5-7-12)16-13-10-14(18)17(15(13)19)8-9-20-2/h4-7,13,16H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQRNAIBCTNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.